molecular formula C10H14ClNO2 B13563045 3-(3-Methoxyphenyl)azetidin-3-olhydrochloride

3-(3-Methoxyphenyl)azetidin-3-olhydrochloride

Cat. No.: B13563045
M. Wt: 215.67 g/mol
InChI Key: DSXWFILMGWGFAI-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a methoxyphenyl group attached to an azetidin-3-ol moiety, with a hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride typically involves the reaction of 3-methoxyphenylacetic acid with azetidin-3-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenoxy)azetidine hydrochloride
  • Azetidin-3-ol hydrochloride

Comparison

Compared to similar compounds, 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-(3-methoxyphenyl)azetidin-3-ol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-13-9-4-2-3-8(5-9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H

InChI Key

DSXWFILMGWGFAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CNC2)O.Cl

Origin of Product

United States

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